molecular formula C15H21N3O4S2 B5671012 2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol

2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol

Cat. No. B5671012
M. Wt: 371.5 g/mol
InChI Key: JVBPGEPLOPMBNA-OLZOCXBDSA-N
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Description

The compound belongs to a class of molecules that demonstrate the complexity and versatility of synthetic organic chemistry. While specific literature on this exact compound is scarce, related research on compounds with similar frameworks indicates an interest in pyrazolopyridines and pyran derivatives for their potential biological activities and applications in material sciences.

Synthesis Analysis

Synthesis methods for complex molecules like the one described typically involve multi-step organic reactions. For instance, Nikpassand et al. (2010) demonstrated a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole and arylaldehydes in ethanol under ultrasound irradiation, producing fused polycyclic pyrazolopyridines with high yields (Nikpassand et al., 2010). Such methodologies could be adapted for the synthesis of the compound of interest, considering the structural similarities.

Molecular Structure Analysis

Analyzing the molecular structure involves understanding the compound's stereochemistry and electronic properties. Crystallography studies, similar to those conducted by Wang et al. (2014), offer insights into the molecular configurations and interactions within crystals of related compounds (Wang et al., 2014). These analyses are crucial for determining the 3D arrangement of atoms and the potential reactivity of the molecule.

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, such as the work by Veisi et al. (2015), where an electrochemical strategy was employed for synthesizing pyrazolopyridinones, highlighting the molecule's potential involvement in nucleophilic addition reactions (Veisi et al., 2015). This suggests that the compound could participate in various chemical transformations, leveraging its pyrazine and ethanol functional groups.

Physical Properties Analysis

Physical properties such as melting point, solubility, and stability can be extrapolated from studies on structurally similar compounds. The protective group analysis by Elladiou and Patrickios (2012) on pyridinyl ethanol derivatives provides a basis for understanding the solubility and thermal properties that could relate to the compound (Elladiou & Patrickios, 2012).

Chemical Properties Analysis

The chemical behavior, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can be assessed through comparative studies. The catalytic oxidation study by Samanta and Biswas (2015) on alcohol derivatives using pyridinyl catalysts sheds light on potential oxidative pathways and functional group transformations relevant to our compound (Samanta & Biswas, 2015).

properties

IUPAC Name

[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-23-14-11(3-2-4-16-14)15(20)18-6-5-17(7-8-19)12-9-24(21,22)10-13(12)18/h2-4,12-13,19H,5-10H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPGEPLOPMBNA-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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